molecular formula C9H7ClF2O3 B13583010 3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid

3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13583010
M. Wt: 236.60 g/mol
InChI Key: LOGMCVPCYLVGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of chloro, difluoro, and hydroxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3-chloro-2,6-difluorophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and difluoro groups on the phenyl ring, combined with a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

3-(3-chloro-2,6-difluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H7ClF2O3/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2,7,13H,3H2,(H,14,15)

InChI Key

LOGMCVPCYLVGAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(C(=O)O)O)F)Cl

Origin of Product

United States

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